Product packaging for Decahydro-1,4-naphthalenedicarboxylic Acid(Cat. No.:CAS No. 879360-14-2)

Decahydro-1,4-naphthalenedicarboxylic Acid

Cat. No.: B3030204
CAS No.: 879360-14-2
M. Wt: 226.27 g/mol
InChI Key: FEMXBCRRAJLQAS-UHFFFAOYSA-N
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Description

Contextualization within Saturated Polycyclic Carboxylic Acids

Saturated polycyclic carboxylic acids are a class of organic compounds characterized by two or more fused saturated rings and at least one carboxyl group. These molecules are key components in the synthesis of specialized polymers, particularly polyesters and polyamides. The rigid and often complex three-dimensional structures of these diacids, when incorporated into a polymer backbone, can significantly impact the material's properties.

The inclusion of cyclic units, such as the decahydronaphthalene (B1670005) core, into a polymer chain generally increases the glass transition temperature (Tg) and enhances thermal stability compared to polymers synthesized from linear aliphatic dicarboxylic acids. This is attributed to the restricted rotational freedom of the polymer backbone. The stereochemistry of the cyclic monomer, including the existence of cis and trans isomers, can further influence the polymer's crystallinity and, consequently, its mechanical strength and optical properties.

Decahydro-1,4-naphthalenedicarboxylic acid is synthesized via the catalytic hydrogenation of its aromatic precursor, 1,4-naphthalenedicarboxylic acid. chemicalbook.comsmolecule.com This process saturates the naphthalene (B1677914) ring system, resulting in the formation of the decahydronaphthalene (decalin) core. The synthesis can yield a mixture of stereoisomers due to the different ways the hydrogen atoms can add to the fused ring system.

Historical Perspectives and Early Investigations of Decahydronaphthalene Derivatives

The scientific exploration of decahydronaphthalene, the parent hydrocarbon of this compound, dates back to the early 20th century. The concept of stereoisomerism in fused ring systems like decalin was a significant area of investigation. The existence of two isomers, cis-decalin and trans-decalin, was predicted based on the principles of stereochemistry. wikipedia.org

The trans isomer is generally more stable than the cis isomer due to reduced steric strain. wikipedia.org These early studies on the parent hydrocarbon laid the groundwork for understanding the stereochemical complexity of its derivatives, including the dicarboxylic acids. The hydrogenation of naphthalene and its derivatives was a key area of research, driven by the desire to produce stable, saturated compounds for various applications, including as solvents and, later, as chemical intermediates. wikipedia.org The development of catalytic hydrogenation techniques was crucial for the synthesis of these saturated cyclic compounds. While early research focused on the hydrocarbon itself, subsequent investigations extended to its functionalized derivatives, including carboxylic acids, as the field of polymer science began to emerge and the demand for novel monomers with specific properties grew.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
CAS Number879360-14-2
AppearanceWhite to light yellow/orange powder/crystal
Purity≥95% (mixture of isomers)
Product FamilyPolymeric Monomers

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O4 B3030204 Decahydro-1,4-naphthalenedicarboxylic Acid CAS No. 879360-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h7-10H,1-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMXBCRRAJLQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCC2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879360-14-2
Record name Decahydro-1,4-naphthalenedicarboxylic Acid
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Synthetic Methodologies for Decahydro 1,4 Naphthalenedicarboxylic Acid

Direct Synthesis Routes and Reaction Mechanisms

Currently, there is a lack of established and widely reported direct synthesis routes for decahydro-1,4-naphthalenedicarboxylic acid in a single step from basic precursors. The chemical stability of the decahydronaphthalene (B1670005) (decalin) ring system coupled with the desired dicarboxylic acid functionalization presents a significant synthetic challenge. The primary methods for obtaining this compound rely on the modification of an existing aromatic naphthalene (B1677914) core.

The synthesis of the precursor, 1,4-naphthalenedicarboxylic acid, is well-documented and typically involves the oxidation of 1-methyl-4-naphthoic acid. One patented method describes dissolving 1-methyl-4-naphthoic acid in glacial acetic acid, followed by the addition of cobalt acetate, manganese acetate, and sodium acetate. This mixture is heated, and air is passed through it to facilitate an oxidation reaction, yielding the crude 1,4-naphthalenedicarboxylic acid. google.com

Indirect Synthesis via Precursor Hydrogenation and Functional Group Transformations

The most prevalent and practical approach to synthesizing this compound is through the hydrogenation of its aromatic analogue, 1,4-naphthalenedicarboxylic acid, or its derivatives. This process involves the saturation of the naphthalene ring system, followed by any necessary functional group manipulations.

The core of the indirect synthesis lies in the catalytic hydrogenation of the aromatic rings of a naphthalenedicarboxylic acid. This reaction reduces the double bonds in the naphthalene nucleus to yield the saturated decahydronaphthalene structure. While specific studies detailing the hydrogenation of 1,4-naphthalenedicarboxylic acid are limited, research on analogous aromatic dicarboxylic acids provides significant insight into the reaction conditions and catalytic systems that are likely to be effective.

For instance, studies on the hydrogenation of other aromatic dicarboxylic acids have demonstrated high selectivity for the corresponding cyclohexane (B81311) dicarboxylic acids using a 5% Palladium on carbon (Pd/C) catalyst. researchgate.netasianpubs.orgncl.res.in It is anticipated that similar conditions would be effective for the hydrogenation of 1,4-naphthalenedicarboxylic acid. The reaction typically proceeds under elevated hydrogen pressure and temperature.

The general reaction is as follows:

C₁₀H₆(COOH)₂ + 5H₂ → C₁₀H₁₆(COOH)₂

It is important to note that over-hydrogenation can occur, potentially leading to the reduction of the carboxylic acid groups to alcohols, especially at higher temperatures and with certain catalysts like Ruthenium on carbon (Ru/C). researchgate.netasianpubs.orgncl.res.in

In some synthetic strategies, the carboxylic acid groups of the starting material, 1,4-naphthalenedicarboxylic acid, may be esterified prior to the hydrogenation step. This functional group transformation can sometimes improve solubility in the reaction solvent or influence the performance of the hydrogenation catalyst. The resulting diester of this compound is then subjected to hydrolysis to yield the final dicarboxylic acid.

The esterification is typically carried out by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. The subsequent hydrolysis of the ester back to the carboxylic acid is achieved by treating the ester with water, often in the presence of an acid or a base catalyst.

A potential reaction pathway is illustrated below:

Esterification: C₁₀H₆(COOH)₂ + 2ROH ⇌ C₁₀H₆(COOR)₂ + 2H₂O

Hydrogenation: C₁₀H₆(COOR)₂ + 5H₂ → C₁₀H₁₆(COOR)₂

Hydrolysis: C₁₀H₁₆(COOR)₂ + 2H₂O ⇌ C₁₀H₁₆(COOH)₂ + 2ROH

This multi-step approach allows for purification at intermediate stages and can be advantageous in achieving a high-purity final product.

Catalytic Systems in this compound Synthesis

The choice of catalyst is critical in the hydrogenation of naphthalenedicarboxylic acid analogues to ensure high yield and selectivity. Various catalytic systems have been explored for the hydrogenation of aromatic compounds, and these can be adapted for the synthesis of this compound.

Commonly employed catalysts for the hydrogenation of aromatic rings include noble metals such as palladium, platinum, and ruthenium supported on materials like activated carbon or alumina. For the hydrogenation of aromatic dicarboxylic acids, Palladium on carbon (Pd/C) has been shown to be highly effective in selectively hydrogenating the aromatic ring while leaving the carboxylic acid groups intact. researchgate.netasianpubs.orgncl.res.in Ruthenium-based catalysts, while also active, may lead to the further reduction of the carboxylic acid groups at elevated temperatures. researchgate.netasianpubs.orgncl.res.in

The table below summarizes catalysts used in the hydrogenation of analogous aromatic compounds, which are relevant for the synthesis of this compound.

CatalystSupportSubstrateProductSelectivityReference
5% Pd/CCarbonAromatic Dicarboxylic AcidsCyclohexane Dicarboxylic Acids100% researchgate.netasianpubs.orgncl.res.in
5% Ru/CCarbonAromatic Dicarboxylic AcidsOver-hydrogenation productsLower selectivity at high temp. researchgate.netasianpubs.orgncl.res.in
Ru-Sn/Al₂O₃AluminaPhthalic AcidPhthalide- researchgate.netasianpubs.org
Molybdenum-based-Substituted NaphthalenesTetralin/DecalinVaries with ligand princeton.edu

Stereoselective Synthesis Strategies for this compound Isomers

The hydrogenation of 1,4-naphthalenedicarboxylic acid results in the formation of a decahydronaphthalene ring system which can exist as multiple stereoisomers. The relative orientation of the carboxylic acid groups and the stereochemistry of the ring fusion (cis or trans) lead to a variety of possible isomers.

The stereochemical outcome of the hydrogenation is influenced by the catalyst, solvent, and reaction conditions. However, achieving high stereoselectivity in the synthesis of a specific isomer of this compound is a significant challenge.

Recent advances in asymmetric catalysis have shown promise in the stereoselective hydrogenation of substituted naphthalenes. For example, the use of chiral molybdenum-based catalysts has been reported for the asymmetric hydrogenation of naphthalenes, yielding products with high enantiomeric excesses. princeton.edu These catalysts, featuring oxazoline (B21484) imino(pyridine) (OIP) ligands, can influence the stereochemical course of the reaction. While this research did not specifically focus on dicarboxylic acid substituted naphthalenes, it provides a potential avenue for future investigations into the stereoselective synthesis of this compound isomers.

Further research is required to develop catalytic systems that can effectively control the diastereoselectivity and enantioselectivity of the hydrogenation of 1,4-naphthalenedicarboxylic acid to produce specific, single-isomer products.

Stereochemical Investigations of Decahydro 1,4 Naphthalenedicarboxylic Acid

Isomeric Forms and Conformational Analysis

The structure of decahydro-1,4-naphthalenedicarboxylic acid is based on the decahydronaphthalene (B1670005) (decalin) ring system. The fusion of the two cyclohexane (B81311) rings can be either cis or trans, leading to the existence of diastereomers. dalalinstitute.compressbooks.pub

Diastereomers: cis- and trans-Decahydro-1,4-naphthalenedicarboxylic Acid

The relative orientation of the hydrogen atoms at the bridgehead carbons (C4a and C8a) determines whether the ring fusion is cis or trans. masterorganicchemistry.comchemistrysteps.com

trans-Isomers: In the trans configuration, the two bridgehead hydrogens are on opposite sides of the molecule. This arrangement results in a relatively flat and rigid structure. libretexts.orgwikipedia.org The two cyclohexane rings are effectively locked in a chair conformation, preventing ring flipping. masterorganicchemistry.comchemistrysteps.com The carboxylic acid groups at positions 1 and 4 can be either equatorial or axial, leading to different conformers. The diequatorial conformer is generally the most stable due to minimized steric hindrance. mvpsvktcollege.ac.in The trans-decalin framework possesses a center of symmetry, and therefore, the corresponding dicarboxylic acid isomers are achiral, meso compounds. dalalinstitute.comresearchgate.net

cis-Isomers: In the cis configuration, the bridgehead hydrogens are on the same side of the molecule, resulting in a bent, V-shaped structure. masterorganicchemistry.com Unlike the rigid trans-isomer, the cis-decalin ring system is conformationally mobile and can undergo a ring flip, interconverting between two enantiomeric chair-chair conformations. dalalinstitute.comchemistrysteps.com This flexibility allows substituents to switch between axial and equatorial positions. libretexts.org The cis-isomer of this compound is chiral and exists as a pair of enantiomers (a racemic mixture). dalalinstitute.comchemistnotes.com

The stability of the decalin isomers is influenced by steric interactions. Generally, trans-decalin is more stable than cis-decalin due to fewer gauche-butane interactions. libretexts.orgchemistnotes.com

Conformational Analysis of Substituents

The orientation of the 1- and 4-carboxylic acid groups further diversifies the conformational possibilities. In the most stable chair conformations of the cyclohexane rings, these substituents can occupy either equatorial or axial positions.

In the rigid trans-isomer, the carboxylic acid groups can be diequatorial (e,e), diaxial (a,a), or axial-equatorial (a,e). The diequatorial conformer is expected to be the most stable due to the large steric bulk of the carboxylic acid groups, which minimizes 1,3-diaxial interactions.

In the flexible cis-isomer, the carboxylic acid groups can also be in various axial and equatorial arrangements. Through ring flipping, a diaxial conformation can convert to a more stable diequatorial one, and an axial-equatorial to an equatorial-axial conformation. The equilibrium will favor the conformer with the maximum number of bulky carboxylic acid groups in the equatorial position.

The interplay between the ring fusion stereochemistry and the substituent conformations leads to a variety of stereoisomers with distinct energies and shapes.

Table 1: Theoretical Stereoisomers of this compound

Ring Fusion Chirality Conformational Flexibility
trans Achiral (meso) Rigid

Chiral Separation and Enantioselective Synthesis Approaches

The presence of chiral cis-isomers necessitates methods for their separation (resolution) and for their targeted synthesis (enantioselective synthesis). While specific literature on this compound is scarce, general principles of chiral chemistry can be applied.

Chiral Separation

The separation of the enantiomers of cis-decahydro-1,4-naphthalenedicarboxylic acid can theoretically be achieved through chiral resolution. A common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine like (R)- or (S)-1-phenylethylamine. libretexts.orgwikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, which can be exploited for their separation by fractional crystallization. nih.gov Once separated, the pure enantiomers of the dicarboxylic acid can be recovered by treating the diastereomeric salts with a strong acid.

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this could be achieved through the asymmetric hydrogenation of the aromatic precursor, 1,4-naphthalenedicarboxylic acid, or a partially hydrogenated intermediate.

Catalytic asymmetric hydrogenation using chiral transition metal complexes (e.g., with rhodium, ruthenium, or iridium) is a powerful tool for creating stereocenters with high enantioselectivity. digitellinc.com The choice of the chiral ligand coordinated to the metal center is crucial for inducing asymmetry in the product. While the asymmetric hydrogenation of naphthalenes has been reported, achieving high selectivity for the fully saturated decalin system with control over all stereocenters remains a significant challenge. princeton.edu The hydrogenation of naphthalene (B1677914) derivatives often proceeds stepwise, forming tetralin intermediates, which adds complexity to the stereochemical outcome. researchgate.net

Table 2: Potential Chiral Resolution and Synthesis Strategies

Method Description Key Principle
Chiral Resolution Separation of a racemic mixture of cis-enantiomers. Formation of separable diastereomeric salts with a chiral base. libretexts.orgwikipedia.org

| Enantioselective Synthesis | Direct synthesis of a single enantiomer. | Asymmetric hydrogenation of the aromatic precursor using a chiral catalyst. |

Influence of Stereochemistry on Molecular Interactions

The distinct three-dimensional structures of the various stereoisomers of this compound are expected to have a significant impact on their molecular interactions and, consequently, their physical properties.

The shape of the molecule plays a critical role in how it packs in a crystal lattice. The flatter, more symmetric trans-isomers would likely pack more efficiently than the bent cis-isomers, potentially leading to higher melting points and different crystal structures. researchgate.net The ability of the carboxylic acid groups to form hydrogen bonds will also be a dominant factor in the crystal packing. The relative orientation of these groups in the different isomers will dictate the hydrogen bonding networks that can be formed.

Furthermore, the stereochemistry can affect physical properties in the liquid state. For instance, studies on the parent decalin isomers have shown that the cis-isomer has a higher viscosity and density than the trans-isomer, which is attributed to the more twisted and less symmetric structure of the cis form. researchgate.net Similar differences can be anticipated for the dicarboxylic acid derivatives.

In the context of potential applications, for example in polymer science or materials science, the stereochemistry of the dicarboxylic acid monomer would be critical. The rigid and linear nature of the trans-isomer would likely lead to more ordered and crystalline polymers, whereas the bent and more flexible cis-isomer might produce more amorphous materials. The specific stereochemistry would also influence how the molecule interacts with other molecules in solution or at interfaces.

Advanced Spectroscopic and Analytical Characterization of Decahydro 1,4 Naphthalenedicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of decahydro-1,4-naphthalenedicarboxylic acid, providing detailed information about the carbon-hydrogen framework and the stereochemical relationships of the various protons and carbons.

The ¹H NMR spectrum of a mixture of isomers of this compound reveals a complex pattern of overlapping signals, primarily in the aliphatic region. The chemical shifts of the protons are influenced by their local electronic environment and spatial orientation. Protons attached to carbons bearing the carboxylic acid groups are expected to be deshielded and appear at a lower field compared to the other methylene (B1212753) and methine protons of the decalin ring system. The broadness of the signals in a spectrum of an isomeric mixture indicates the presence of multiple, closely related chemical environments for the protons in each isomer.

For a specific isomer, the multiplicity and coupling constants of the proton signals would provide critical information for determining the relative stereochemistry of the substituents and the conformation of the fused ring system. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential in assigning the proton and carbon signals unequivocally.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) 10.0 - 13.0 Broad Singlet
Methine (CH-COOH) 2.0 - 3.0 Multiplet
Bridgehead Methine 1.5 - 2.5 Multiplet

Note: The exact chemical shifts are dependent on the specific stereoisomer and the solvent used.

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. The carbonyl carbons of the carboxylic acid groups are characteristically found at the downfield end of the spectrum, typically in the range of 170-185 ppm. The methine and methylene carbons of the decalin ring system would appear in the aliphatic region of the spectrum. The number of signals in the ¹³C NMR spectrum can help to determine the symmetry of a particular isomer.

Mass Spectrometry (MS) Applications in Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular weight of this compound is 226.27 g/mol , corresponding to a molecular formula of C₁₂H₁₈O₄. calpaclab.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 226. The fragmentation of the molecular ion would be expected to follow pathways characteristic of carboxylic acids and saturated carbocyclic systems.

Key fragmentation pathways for dicarboxylic acids often involve the loss of water (M-18), a hydroxyl radical (M-17), and a carboxyl group (M-45). libretexts.org The fragmentation of the decalin ring system itself can lead to a complex series of peaks corresponding to the loss of alkyl fragments. The mass spectrum of decahydronaphthalene (B1670005), the parent hydrocarbon, shows a characteristic fragmentation pattern that can provide some insight into the behavior of the carbocyclic core of the target molecule. researchgate.net

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
226 [M]⁺ (Molecular Ion)
209 [M - OH]⁺
208 [M - H₂O]⁺
181 [M - COOH]⁺

High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.

Chromatographic Techniques for Separation and Purity Profiling (HPLC, UPLC, GC)

Chromatographic techniques are essential for the separation of the various stereoisomers of this compound and for assessing the purity of the sample. The choice of chromatographic method depends on the volatility and polarity of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are well-suited for the separation of non-volatile compounds like dicarboxylic acids. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be the most common approach. The separation of the different stereoisomers can be challenging and may require optimization of the mobile phase composition, pH, and temperature. Chiral stationary phases could be employed for the separation of enantiomers.

Gas Chromatography (GC): Gas chromatography is a high-resolution separation technique suitable for volatile compounds. This compound itself is not sufficiently volatile for direct GC analysis. However, it can be derivatized to form more volatile esters, such as methyl or silyl (B83357) esters. The separation of these derivatives on a suitable capillary column can provide a detailed purity profile of the isomeric mixture. Commercial suppliers of this compound often report purity as determined by GC analysis of the mixture of isomers. tcichemicals.com

Table 3: Comparison of Chromatographic Techniques for the Analysis of this compound

Technique Sample Volatility Requirement Derivatization Typical Stationary Phase Key Application
HPLC/UPLC Low Not usually required C18, C8 (Reversed-phase) Isomer separation, Purity profiling

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. thermofisher.comlabmanager.com

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by the strong absorption bands of the carboxylic acid functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ is due to the C=O (carbonyl) stretching vibration. The C-O stretching and O-H bending vibrations are expected to appear in the fingerprint region (below 1500 cm⁻¹). The C-H stretching vibrations of the aliphatic decalin ring will appear around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. The C=O stretching vibration in the carboxylic acid is also expected to be a strong band in the Raman spectrum. The symmetric vibrations of the nonpolar C-C bonds of the decalin ring system may be more prominent in the Raman spectrum than in the FTIR spectrum.

Table 4: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FTIR) Expected Wavenumber (cm⁻¹) (Raman)
O-H (Carboxylic Acid) Stretching 2500-3300 (broad) Weak
C-H (Aliphatic) Stretching 2850-3000 Strong
C=O (Carboxylic Acid) Stretching ~1700 (strong) Strong
C-C (Ring) Stretching Fingerprint region Strong
C-O (Carboxylic Acid) Stretching ~1200-1300 Medium

Chemical Reactivity and Derivatization of Decahydro 1,4 Naphthalenedicarboxylic Acid

Carboxylic Acid Functional Group Transformations

The two carboxylic acid groups are the most reactive sites in the molecule, readily undergoing transformations typical of this functional class. These reactions provide pathways to a variety of derivatives with modified physical and chemical properties.

Decahydro-1,4-naphthalenedicarboxylic acid can be converted to its corresponding esters through various esterification methods. The most common of these is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. chemguide.co.uklibretexts.org This reaction is reversible, and to favor the formation of the ester, it is typically necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction. libretexts.org

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com Given that there are two carboxylic acid groups, the reaction can produce both a monoester and a diester, depending on the stoichiometry of the reactants.

Reactant 1Reactant 2CatalystProduct(s)
This compoundMethanolH₂SO₄Methyl (decahydro-1,4-naphthalenyl)carboxylate, Dimethyl decahydro-1,4-naphthalenedicarboxylate
This compoundEthanolHClEthyl (decahydro-1,4-naphthalenyl)carboxylate, Diethyl decahydro-1,4-naphthalenedicarboxylate

Solid acid catalysts, such as metal-exchanged montmorillonite (B579905) clays, have also been shown to be effective for the esterification of dicarboxylic acids, offering the benefits of easier separation and potential for recycling. researchgate.net

Amidation: The carboxylic acid groups can be converted to amides by reaction with ammonia (B1221849) or primary or secondary amines. The direct reaction of a carboxylic acid and an amine typically forms a stable ammonium (B1175870) carboxylate salt. encyclopedia.pub To achieve amide formation, this salt must be dehydrated, which usually requires high temperatures. libretexts.org To circumvent this, activating agents can be used. Alternatively, catalysts such as boric acid or certain metal oxides like Nb₂O₅ can facilitate the direct amidation under less harsh conditions. mdpi.comnih.gov The reaction with a diamine could potentially lead to the formation of polyamides.

Reactant 1Reactant 2ConditionProduct
This compoundAmmoniaHeatDecahydro-1,4-naphthalenedicarboxamide
This compoundEthylamineActivating Agent/CatalystN,N'-diethyl-decahydro-1,4-naphthalenedicarboxamide

Anhydride (B1165640) Formation: Intramolecular anhydride formation from this compound is unlikely due to the spatial arrangement of the carboxylic acid groups. The 1,4-substitution pattern on the decalin ring system does not permit the two carboxyl groups to come into the close proximity required for the formation of a cyclic anhydride, which is more favorable for 1,2-dicarboxylic acids that can form five- or six-membered rings. fiveable.meyoutube.com However, intermolecular dehydration could potentially form a linear polymeric anhydride, though this is a less common reaction pathway. The formation of cyclic anhydrides is most efficient for dicarboxylic acids that can form five- and six-membered rings upon dehydration. researchgate.net

Ring System Reactivity and Substituent Effects

The decahydronaphthalene (B1670005) (decalin) ring system is a saturated bicyclic framework. The reactivity of this ring system is significantly lower than that of an aromatic naphthalene (B1677914) ring. The decalin structure exists as two stereoisomers: cis-decalin and trans-decalin, which arise from the way the two cyclohexane (B81311) rings are fused. masterorganicchemistry.comlibretexts.org

In trans-decalin, the two rings are joined by equatorial-type bonds, resulting in a relatively rigid, flat structure that cannot undergo a ring-flip. libretexts.orgchemistrysteps.com

In cis-decalin, the rings are joined via one axial and one equatorial bond, leading to a bent structure that is conformationally flexible and can undergo a ring-flip. libretexts.orgalmerja.com

The specific stereochemistry of a substituted decalin, such as this compound, will have a profound impact on its reactivity. For instance, in trans-decalin, a substituent is locked into either an axial or equatorial position, whereas in cis-decalin, a substituent can interconvert between these positions. libretexts.org

Complexation Chemistry with Metal Centers

The carboxylate groups of this compound can act as ligands, coordinating to metal centers to form metal-organic frameworks (MOFs) or coordination polymers. libretexts.orgwikipedia.org Upon deprotonation, each carboxylate group can coordinate to a metal ion in several ways, including monodentate, bidentate chelating, or bidentate bridging modes.

The flexibility or rigidity of the decalin backbone, depending on its cis or trans configuration, will influence the geometry of the resulting coordination polymer. A rigid trans backbone would act as a more predictable and linear linker, while a flexible cis backbone could lead to more complex and potentially interpenetrated structures. The spatial separation of the carboxylate groups in the 1,4-positions makes this molecule suitable as a linker to connect multiple metal centers, potentially forming extended one-, two-, or three-dimensional networks. researchgate.net The nature of the metal ion (e.g., its size, charge, and preferred coordination geometry) and the specific isomer of the ligand used would be critical factors in determining the final structure of the coordination complex. ias.ac.in

LigandMetal Ion ExamplePotential Coordination ModeResulting Structure Type
Decahydro-1,4-naphthalenedicarboxylateZn(II)Bridging Bidentate3D Metal-Organic Framework
Decahydro-1,4-naphthalenedicarboxylateCu(II)Chelating/Bridging2D Coordination Polymer
Decahydro-1,4-naphthalenedicarboxylateCo(II)Monodentate/Bridging1D Coordination Polymer Chain

Computational Chemistry and Theoretical Studies of Decahydro 1,4 Naphthalenedicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and optimizing the molecular geometry of decahydro-1,4-naphthalenedicarboxylic acid. These calculations provide fundamental information about the distribution of electrons within the molecule and its most stable three-dimensional arrangement.

These calculations would reveal key geometric parameters, including bond lengths, bond angles, and dihedral angles. For example, in the trans isomer, the two cyclohexane (B81311) rings are fused via equatorial bonds, leading to a more rigid and planar structure. In contrast, the cis isomer has the rings fused through one axial and one equatorial bond, resulting in a bent geometry. The carboxylic acid substituents at the 1 and 4 positions can also adopt various orientations, which would be determined by the geometry optimization.

Furthermore, quantum chemical calculations provide insights into the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions relate to the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. It is expected that the presence of the electron-withdrawing carboxylic acid groups would influence the electronic landscape of the decalin framework.

Table 1: Calculated Electronic Properties of a Representative Isomer of this compound (Illustrative)

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.1 D

Note: These are hypothetical values for illustrative purposes, based on typical DFT calculations for similar organic molecules.

Conformer Analysis and Energy Landscapes

The conformational flexibility of this compound is a critical aspect of its chemistry. The molecule can exist in various conformations due to the chair-boat flexibility of the cyclohexane rings and the rotation of the carboxylic acid groups. The relative stability of these conformers is determined by a complex interplay of steric and electronic effects.

The trans-decalin system is conformationally rigid, often described as "locked," meaning it does not undergo ring flipping like a simple cyclohexane. dalalinstitute.comlibretexts.org This results in any substituents being fixed in either axial or equatorial positions. Conversely, the cis-decalin framework is more flexible and can undergo a concerted ring flip, which interconverts axial and equatorial positions. libretexts.orgdrugdesign.org This conformational dynamism is a key feature of cis-decalin derivatives.

Computational methods are essential for exploring the potential energy surface of this compound and identifying the various stable conformers. By performing a systematic conformational search followed by geometry optimization and energy calculation for each identified conformer, a detailed energy landscape can be constructed. These calculations would quantify the relative energies of the different isomers (cis vs. trans) and the various conformers of each isomer, which arise from the different orientations of the carboxylic acid groups (e.g., axial vs. equatorial in the cis isomer). The trans isomer of decalin is generally more stable than the cis isomer due to reduced steric strain. libretexts.org

Table 2: Relative Energies of Conformers of this compound (Illustrative)

Isomer/Conformer Relative Energy (kcal/mol)
trans (diequatorial COOH) 0.00
cis (equatorial/equatorial COOH) 2.5
cis (axial/equatorial COOH) 3.8
cis (diaxial COOH) 5.2

Note: These are hypothetical values for illustrative purposes to demonstrate the expected relative stabilities.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts via DP4+ Analysis)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for structure elucidation and verification. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus in the molecule. These can then be converted into chemical shifts that can be directly compared with experimental NMR data. The accuracy of these predictions is highly dependent on the level of theory and the consideration of conformational flexibility.

For complex molecules with multiple stereoisomers, such as this compound, the DP4+ analysis is a sophisticated statistical method that aids in assigning the correct structure. nih.govrsc.org This method involves calculating the NMR chemical shifts for all possible candidate structures and then comparing these predicted shifts with the experimental data. The DP4+ probability is then calculated, which gives a confidence level for each candidate structure being the correct one. This approach is particularly powerful when trying to distinguish between different diastereomers.

To perform a DP4+ analysis, one would first need to conduct a thorough conformational search for each possible isomer of this compound. The NMR chemical shifts for each conformer would then be calculated and Boltzmann-averaged based on their relative energies. Finally, these averaged chemical shifts would be used in the DP4+ calculation to determine the most likely structure.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Hypothetical Isomer of this compound (Illustrative)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 45.2 44.8
C2 28.9 28.5
C3 29.1 28.8
C4 46.5 46.1
C4a 35.8 35.4
C5 25.4 25.0
C6 25.6 25.2
C7 28.7 28.3
C8 28.4 28.0
C8a 36.1 35.7
COOH (C1) 178.9 178.5
COOH (C4) 179.2 178.8

Note: These are hypothetical values for illustrative purposes.

Molecular Modeling of Intermolecular Interactions

The carboxylic acid functional groups in this compound are capable of forming strong intermolecular hydrogen bonds. These interactions play a crucial role in determining the solid-state structure (crystal packing) and the behavior of the molecule in solution.

Molecular modeling techniques, including molecular mechanics and molecular dynamics (MD) simulations, can be used to study these intermolecular interactions. MD simulations, in particular, can provide a dynamic picture of how molecules of this compound interact with each other and with solvent molecules over time. nih.govmdpi.com

These simulations can be used to investigate the formation of hydrogen-bonded dimers and larger aggregates. The strength of these interactions can be quantified by calculating the interaction energies, which can be decomposed into contributions from electrostatics, van der Waals forces, and hydrogen bonding. For instance, the interaction between two this compound molecules could be modeled to understand the preferred hydrogen bonding motifs (e.g., cyclic dimers).

The insights gained from these simulations are valuable for understanding properties such as solubility, melting point, and crystal morphology. By providing a detailed atomistic view of intermolecular forces, molecular modeling complements experimental studies and provides a deeper understanding of the condensed-phase behavior of this compound.

Table 4: Calculated Intermolecular Interaction Energies for a this compound Dimer (Illustrative)

Interaction Type Energy (kcal/mol)
Total Interaction Energy -15.5
Electrostatic Contribution -10.2
Van der Waals Contribution -5.3

Note: These are hypothetical values for a representative hydrogen-bonded dimer, calculated using molecular mechanics or DFT.

Applications of Decahydro 1,4 Naphthalenedicarboxylic Acid in Advanced Materials Science

Utilization as Organic Linker Molecules in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands. The choice of the organic linker is crucial in determining the resulting framework's topology, porosity, and functional properties. While aromatic linkers like naphthalenedicarboxylic acid (NDC) have been widely studied, the hydrogenated analogue, decahydro-1,4-naphthalenedicarboxylic acid, offers a distinct aliphatic and conformationally flexible alternative.

The design of MOFs using this compound is guided by the principles of reticular chemistry, which aims to construct ordered frameworks from predetermined building blocks. The saturated cyclohexane (B81311) rings of the decahydro-naphthalene core introduce significant conformational flexibility compared to its rigid aromatic counterpart, 1,4-naphthalenedicarboxylic acid. This flexibility can lead to the formation of novel and complex framework topologies that are not accessible with planar linkers.

The resulting frameworks can exhibit diverse network topologies, such as diamond-like (dia) or more complex nets, depending on the coordination number of the metal SBU and the geometry of the linker. researchgate.net For example, studies on related systems using linkers like 1,4-naphthalenedicarboxylic acid with zirconium have led to the formation of the well-known UiO-66 topology. chemrxiv.orgsfedu.ru The replacement of the aromatic linker with its decahydro- derivative could lead to isoreticular structures with modified pore sizes and chemical environments.

Table 1: Comparison of Aromatic vs. Saturated Naphthalene-based Linkers in MOF Design

Feature1,4-Naphthalenedicarboxylic Acid (NDC)This compound
Structure Rigid, planar aromatic coreFlexible, non-planar aliphatic core
Conformational Isomers None (rigid)Multiple (cis/trans, chair/boat)
Resulting Topologies Often predictable, well-defined nets (e.g., UiO-66) chemrxiv.orgsfedu.ruPotentially novel and complex topologies
Framework Flexibility Generally rigid frameworksPotential for "breathing" or flexible frameworks
Pore Environment Aromatic, potential for π-π stackingAliphatic, hydrophobic

The porous nature and high surface area of MOFs make them excellent candidates for heterogeneous catalysis. sci-hub.se MOFs constructed using this compound can serve as platforms for catalytic activity in several ways. The metal nodes themselves can act as Lewis acid sites, while the organic linker can be functionalized to introduce catalytic moieties.

While direct catalytic applications of MOFs based on this compound are still an emerging area of research, insights can be drawn from analogous systems. For example, MOFs based on 1,4-naphthalenedicarboxylic acid, such as UiO-66-NDC, have demonstrated significant photocatalytic activity for the degradation of organic dyes. chemrxiv.orgchemrxiv.org In these systems, the organic linker plays a role in light absorption and charge carrier separation. The incorporation of the aliphatic decahydro-linker would alter the electronic properties of the framework, potentially tuning its photocatalytic capabilities for different reactions. The aliphatic nature of the linker could also enhance the stability of the framework in certain catalytic environments compared to aromatic linkers, which can be susceptible to oxidation.

Furthermore, the pores of the MOF can be used to encapsulate catalytically active species, such as metal nanoparticles or enzymes. The chemical environment within the pores, defined by the decahydro-1,4-naphthalenedicarboxylate linkers, would be predominantly hydrophobic and aliphatic. This could be advantageous for reactions involving nonpolar substrates, providing a favorable environment that enhances substrate concentration and reaction rates.

Role as a Monomer in Polymer and Copolymer Synthesis

This compound is classified as a polymeric monomer, indicating its utility in building long-chain polymer molecules. calpaclab.com Its rigid, saturated bicyclic structure is a key feature that imparts unique properties to the resulting polymers.

Polyesters and polyamides are two major classes of condensation polymers, formed from the reaction of dicarboxylic acids with diols and diamines, respectively. nih.gov this compound can serve as the dicarboxylic acid monomer in these polymerization reactions.

In polyester (B1180765) synthesis, it can be reacted with various diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), to create novel copolyesters. researchgate.netnih.gov The incorporation of the bulky, non-planar decalin unit into the polymer backbone disrupts chain packing and reduces crystallinity compared to polymers made with linear aliphatic or planar aromatic diacids. This is analogous to how CHDM is used to modify polyesters like PET (polyethylene terephthalate) to produce amorphous copolyesters (PETG). nih.govgoogle.com

Similarly, in polyamide synthesis, this compound can be reacted with diamines. The resulting polyamides would feature the rigid decalin structure, which is expected to enhance the thermal stability and mechanical properties of the material, similar to how aromatic units from terephthalic acid or naphthalenedicarboxylic acid improve the properties of polyesters like PCT (poly(1,4-cyclohexylenedimethylene terephthalate)) and PEN (poly(ethylene naphthalate)). researchgate.net

Table 2: Potential Polymer Architectures using this compound

Polymer TypeCo-monomerResulting Polymer StructurePotential Properties
Polyester Diol (e.g., Ethylene Glycol, 1,4-Cyclohexanedimethanol)Contains ester linkages with the decalin unit in the backbone.Enhanced thermal stability, modified crystallinity, improved mechanical strength.
Polyamide Diamine (e.g., 1,6-Hexanediamine, 1,4-Butanediamine)Contains amide linkages with the decalin unit in the backbone.High glass transition temperature, good dimensional stability, potential for high-performance applications.

The primary role of incorporating a monomer like this compound is to modulate the properties of the final polymeric material. Its influence stems directly from its unique chemical structure.

Thermal Properties: The rigidity of the decalin ring structure restricts the rotational freedom of the polymer chains. This leads to a significant increase in the glass transition temperature (Tg) of the polymer. A higher Tg means the material retains its rigidity and mechanical properties at elevated temperatures. This effect is well-documented in copolyesters where the incorporation of rigid units like 2,6-naphthalenedicarboxylic acid raises the Tg compared to standard PET. researchgate.net

Mechanical Properties: The bulky nature of the decalin unit can increase the stiffness and modulus of the polymer. The interlocking of these rigid segments can lead to materials with high strength and dimensional stability.

Barrier Properties: The introduction of the non-planar decalin structure can disrupt the crystalline packing of polymer chains, which might influence barrier properties. While high crystallinity is often associated with good barrier performance, the reduction in free volume caused by the bulky monomer could potentially decrease the permeability of gases and liquids. Studies on copolyesters derived from CHDM and naphthalenedicarboxylic acid have shown enhanced barrier properties compared to PET. researchgate.net

Solubility and Processability: By controlling the cis/trans isomer ratio of the this compound monomer, it may be possible to fine-tune the polymer's crystallinity. Using a mix of isomers can frustrate crystallization, leading to amorphous polymers with improved solubility and potentially lower melting points, which can be beneficial for melt processing. google.com

Integration into Hybrid Materials and Nanotechnology

The unique structural characteristics of this compound also make it a candidate for integration into hybrid materials and nanotechnology applications. Hybrid materials combine organic and inorganic components at the molecular or nanoscale, aiming to create materials with synergistic properties.

As a robust organic building block, it can be used to surface-functionalize inorganic nanoparticles. By grafting the dicarboxylic acid onto the surface of nanoparticles (e.g., silica, titania, or metal oxides), their compatibility with a polymer matrix can be significantly improved. The aliphatic decalin unit would provide a hydrophobic interface, enhancing dispersion within nonpolar polymer matrices and leading to nanocomposites with improved mechanical and thermal properties.

In another approach, polymers and copolymers derived from this compound can themselves serve as the matrix for inorganic fillers. The modified properties of these polymers, such as higher Tg and specific chemical functionalities, can lead to better interfacial adhesion with the nanofillers, resulting in enhanced performance of the final hybrid material.

Furthermore, the dicarboxylate functionality allows it to act as a cross-linking agent or a building block in the synthesis of hybrid organic-inorganic polymers, such as polyhedral oligomeric silsesquioxane (POSS)-based materials. Integrating the rigid decalin core into such networks could create materials with exceptional thermal and dimensional stability for applications in microelectronics or aerospace.

Future Research Directions and Perspectives on Decahydro 1,4 Naphthalenedicarboxylic Acid

Development of Novel Synthetic Pathways

The conventional synthesis of decahydro-1,4-naphthalenedicarboxylic acid involves the catalytic hydrogenation of 1,4-naphthalenedicarboxylic acid. However, this process often results in a mixture of stereoisomers, the separation of which can be challenging and economically unviable. Future research will likely focus on developing stereoselective synthetic routes to afford specific isomers in high purity.

Key areas for future research in synthesis include:

Stereoselective Catalysis: The development of novel heterogeneous and homogeneous catalysts that can control the stereochemical outcome of the hydrogenation process is a primary objective. This could involve the use of chiral catalysts or substrate-directing groups to favor the formation of a single desired isomer.

Alternative Starting Materials: Exploring alternative, readily available starting materials and synthetic routes that bypass the need for high-pressure hydrogenation could lead to more energy-efficient and cost-effective production methods. This might include domino reactions or biocatalytic approaches.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages in terms of reaction control, safety, and scalability for the hydrogenation of 1,4-naphthalenedicarboxylic acid.

Potential Synthetic ApproachAdvantagesResearch Focus
Stereoselective Hydrogenation Direct route to specific isomers, potentially higher yields of desired product.Development of chiral ruthenium, rhodium, or iridium-based catalysts.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Engineering of enzymes for the specific reduction of the naphthalene (B1677914) ring.
Flow Chemistry Enhanced heat and mass transfer, improved safety, potential for automation.Optimization of reactor design and catalyst immobilization for continuous production.

Exploration of Undiscovered Isomers and Their Properties

The decahydronaphthalene (B1670005) ring system can exist as cis and trans isomers, and with the addition of two carboxylic acid groups at the 1 and 4 positions, a multitude of stereoisomers are possible. dalalinstitute.commasterorganicchemistry.com The spatial arrangement of these functional groups will significantly influence the physical and chemical properties of the resulting molecules and any polymers derived from them. A comprehensive understanding of each isomer is crucial for tailoring materials with specific characteristics.

Future research in this area will likely involve:

Isolation and Characterization: The development of efficient methods for the separation and purification of the different stereoisomers of this compound is essential. Techniques such as fractional crystallization, chiral chromatography, and supercritical fluid chromatography will be pivotal.

Structural Analysis: Detailed structural characterization of each isolated isomer using techniques like X-ray crystallography and advanced nuclear magnetic resonance (NMR) spectroscopy will provide fundamental insights into their three-dimensional structures.

Property-Structure Relationships: A systematic investigation into the properties of each isomer, including melting point, solubility, and pKa values, will help establish clear structure-property relationships. This knowledge is critical for selecting the appropriate isomer for a specific application.

Isomer TypeKey Structural FeaturePotential Impact on Polymer Properties
trans-isomers More rigid, linear structure.Higher melting points, increased crystallinity, improved mechanical strength.
cis-isomers Kinked, less symmetrical structure.Lower melting points, amorphous nature, increased flexibility and solubility.

Advanced Materials Development Beyond Current Applications

The primary anticipated application for this compound is as a monomer for the synthesis of polyesters and polyamides. The incorporation of the bulky, saturated alicyclic decalin ring into the polymer backbone is expected to impart a unique combination of properties, including enhanced thermal stability, improved mechanical strength, and low water absorption compared to polymers derived from linear aliphatic or aromatic dicarboxylic acids. mdpi.comlongdom.org

Future research in advanced materials could focus on:

High-Performance Polyesters: The synthesis of polyesters by co-polymerizing this compound with various diols could lead to materials with high glass transition temperatures (Tg), excellent thermal stability, and good optical clarity. These materials could find applications in engineering plastics and optical films.

Specialty Polyamides: The creation of polyamides from this dicarboxylic acid and various diamines could result in fibers and plastics with high strength, toughness, and chemical resistance, suitable for demanding applications in the automotive and aerospace industries.

Biodegradable Polymers: While the decalin ring is robust, the introduction of ester or amide linkages allows for potential biodegradability. mdpi.comdntb.gov.ua Research into copolyesters and copolyamides containing both this compound and other biodegradable monomers could lead to new sustainable materials.

Metal-Organic Frameworks (MOFs): The rigid and defined stereochemistry of specific isomers could make them excellent ligands for the construction of novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Theoretical Prediction of Novel Reactivities and Applications

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new materials by predicting the properties and reactivity of molecules before they are synthesized. nih.govmdpi.com

Future theoretical research on this compound could include:

Conformational Analysis: Detailed computational studies of the potential energy surfaces of the various isomers will provide a deeper understanding of their conformational preferences and the energy barriers between different conformations. This is crucial for predicting the macroscopic properties of materials derived from them.

Reactivity Prediction: Quantum chemical calculations can be used to predict the reactivity of the carboxylic acid groups in different isomeric forms, aiding in the design of polymerization catalysts and the optimization of reaction conditions.

Polymer Property Simulation: Molecular dynamics simulations can be employed to predict the physical and mechanical properties of polymers derived from this compound. This can guide the selection of specific isomers and co-monomers to achieve desired material characteristics, such as Tg, modulus, and barrier properties.

Virtual Screening: Computational screening of potential applications, such as their use as chelating agents or in the design of new pharmaceuticals, could open up entirely new and unexpected avenues for this versatile molecule.

Q & A

Q. Q: What are the optimal synthetic routes for preparing Decahydro-1,4-naphthalenedicarboxylic acid (DHNDA) and its metal-organic frameworks (MOFs)?

A: DHNDA-based MOFs are typically synthesized via solvothermal methods. For example, zirconium-based MOFs (e.g., UIO-66-NDDC analogs) use ZrCl₄ and DHNDA in dimethylformamide (DMF) at 120°C for 24 hours . Modulators like acetic acid improve crystallinity by competing with ligands during nucleation . Post-synthetic hydrogenation of naphthalene-dicarboxylic acid MOFs may also yield DHNDA frameworks. Characterization involves PXRD for phase purity, BET analysis for surface area, and FTIR to confirm ligand incorporation .

Advanced Experimental Design

Q. Q: How can researchers address crystallinity challenges when incorporating DHNDA into MOFs with flexible pore structures?

A: Flexibility in DHNDA-MOFs arises from the ligand’s saturated bicyclic structure, which may reduce rigidity. To enhance crystallinity:

  • Use modulators (e.g., formic acid) to slow nucleation and favor ordered growth .
  • Optimize solvent polarity (e.g., DMF vs. water) to balance ligand solubility and framework stability .
  • Employ post-synthetic annealing (250–300°C under vacuum) to remove solvent residues and stabilize pores .

Basic Application in Catalysis

Q. Q: What role does DHNDA play in MOF-based catalytic systems for CO₂ reduction?

A: DHNDA’s electron-donating decahydro structure enhances charge transfer in MOFs. For example, Ag NPs embedded in DHNDA-MOFs improve CO₂ adsorption and *CO intermediate stabilization, achieving Faradaic efficiencies >90% for CO production. Key parameters:

  • Linker-metal synergy : Zr nodes provide stability, while DHNDA’s hydrophobicity concentrates CO₂ near active sites .
  • In situ spectroscopy : Raman and XAS track *CO binding modes (atop vs. bridge) to optimize catalytic pathways .

Advanced Data Contradiction Analysis

Q. Q: Why do DHNDA-MOFs exhibit conflicting gas adsorption results across studies?

A: Discrepancies arise from:

  • Pore size vs. flexibility : Fully hydrogenated DHNDA may reduce pore accessibility compared to aromatic analogs (e.g., 1,4-NDC), leading to lower methane uptake .
  • Activation protocols : Incomplete solvent removal (e.g., trapped DMF) artificially deflates surface area measurements .
  • Measurement conditions : CO₂ adsorption at 273 K vs. 298 K can vary by 30% due to thermodynamic vs. kinetic selectivity .

Basic Stability Assessment

Q. Q: What methods validate the chemical stability of DHNDA-MOFs under harsh conditions?

A:

  • Hydrothermal testing : Expose MOFs to boiling water (24 hrs); retain >90% crystallinity if Zr-based .
  • Acid/base resistance : Soak in 0.1 M HCl/NaOH (48 hrs); monitor PXRD for structural collapse.
  • Mechanical stability : Apply 10 tons/cm² pressure; use SEM to check for amorphization .

Advanced Computational Modeling

Q. Q: How can molecular simulations guide the design of DHNDA-MOFs for selective gas separation?

A:

  • Grand Canonical Monte Carlo (GCMC) : Predicts adsorption isotherms for CO₂/CH₄ mixtures by modeling DHNDA’s van der Waals interactions .
  • DFT calculations : Identifies binding energies at Zr nodes to prioritize CO₂ over N₂ .
  • Transient simulations : Analyzes diffusion barriers for H₂/D₂ separation via quantum sieving .

Safety and Handling (Basic)

Q. Q: What safety protocols are critical when handling DHNDA in laboratory settings?

A:

  • PPE : Nitrile gloves, goggles, and lab coats to avoid dermal contact (irritation risk) .
  • Ventilation : Use fume hoods during solvothermal synthesis (DMF vapor toxicity).
  • Waste disposal : Neutralize acidic/byproduct solutions before transferring to hazardous waste .

Future Directions (Advanced)

Q. Q: What understudied properties of DHNDA-MOFs warrant prioritization in next-gen applications?

A:

  • Photoresponsive behavior : Functionalize DHNDA with azo groups for light-triggered gas release .
  • Biocompatibility : Assess DHNDA-MOFs for drug delivery (e.g., pH-sensitive cargo release in cancer cells) .
  • Multi-ligand systems : Combine DHNDA with amino-terephthalate for dual-function CO₂ capture/amine catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.